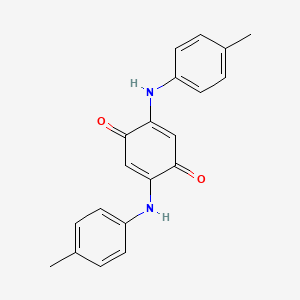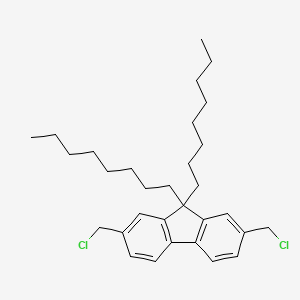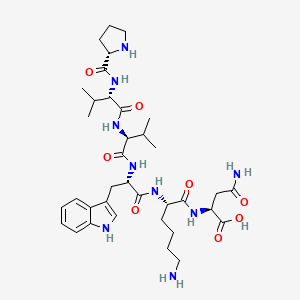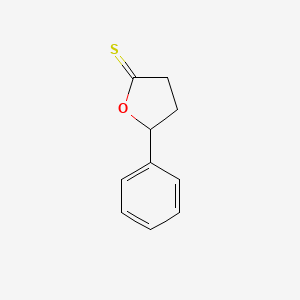![molecular formula C12H8Cl2N2O3 B12580132 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid CAS No. 642085-69-6](/img/structure/B12580132.png)
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H8Cl2N2O3 and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a 2,6-dichlorophenyl group and a methoxy group at the 5-position, along with a carboxylic acid group at the 2-position.
Métodos De Preparación
The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid include other pyrazine derivatives and chlorinated phenyl compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 2,6-dichloropyrazine and 5-methoxypyrazine-2-carboxylic acid have similar core structures but different substituents, leading to variations in their properties .
Propiedades
Número CAS |
642085-69-6 |
|---|---|
Fórmula molecular |
C12H8Cl2N2O3 |
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
5-[(2,6-dichlorophenyl)methoxy]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-8-2-1-3-9(14)7(8)6-19-11-5-15-10(4-16-11)12(17)18/h1-5H,6H2,(H,17,18) |
Clave InChI |
ZDPZDMMHYYZZIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)

![3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine](/img/structure/B12580069.png)
![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)

![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)

![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)

![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)
